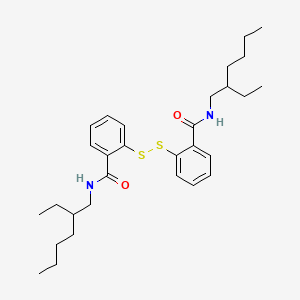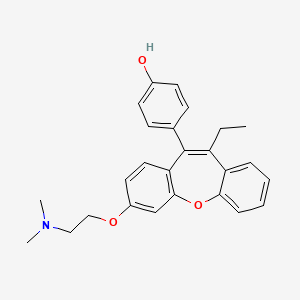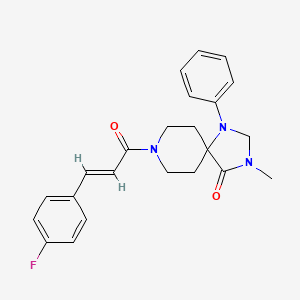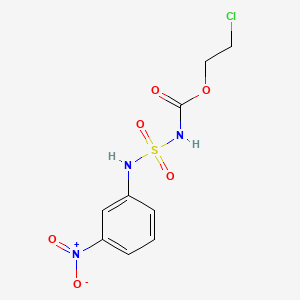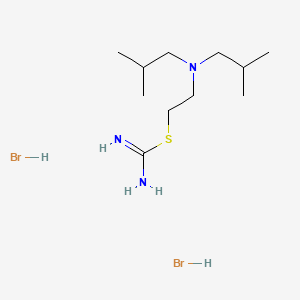
Tenofovir alafenamide PMPA impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tenofovir alafenamide PMPA impurity is a related compound found in the synthesis and degradation of Tenofovir alafenamide, a prodrug of Tenofovir. Tenofovir alafenamide is used primarily in the treatment of HIV and hepatitis B infections. The impurity, often referred to as Tenofovir dimer, is a byproduct that can arise during the manufacturing process or through degradation.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Tenofovir alafenamide involves several steps. Initially, PMPA (9-[®-2-(phosphonomethoxy)propyl]adenine) undergoes a chlorination reaction with agents such as sulfoxide chloride, phosphorus chloride, phosphorus pentachloride, or oxalyl chloride to form PMPA-2Cl. This intermediate then reacts with phenol and L-alanine isopropyl ester in a one-pot method. The reaction is carried out in an organic solvent at temperatures between -30°C to -20°C in the presence of an organic alkali .
Industrial Production Methods
Industrial production of Tenofovir alafenamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to minimize the formation of impurities, including Tenofovir dimer. Purification steps such as crystallization and chromatography are employed to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
Tenofovir alafenamide and its impurities undergo various chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of oxidized derivatives.
Reduction: Reductive conditions can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Tenofovir alafenamide. These products are often analyzed to understand the stability and degradation pathways of the compound.
科学研究应用
Tenofovir alafenamide PMPA impurity is studied extensively in pharmaceutical research to ensure the safety and efficacy of Tenofovir alafenamide formulations. Its applications include:
Chemistry: Understanding the impurity profile helps in optimizing synthetic routes and improving the purity of the final product.
Biology: Studying the biological activity of impurities aids in assessing their potential impact on drug efficacy and safety.
Medicine: Ensuring low levels of impurities is crucial for patient safety and regulatory compliance.
Industry: Impurity profiling is essential for quality control and regulatory submissions.
作用机制
Tenofovir alafenamide exerts its effects by inhibiting viral polymerase, leading to chain termination and inhibition of viral DNA synthesis. The impurity, Tenofovir dimer, does not have significant biological activity but is monitored to ensure it does not affect the drug’s safety profile .
相似化合物的比较
Similar Compounds
Tenofovir disoproxil fumarate: Another prodrug of Tenofovir with similar antiviral activity but different pharmacokinetic properties.
Adefovir dipivoxil: A related nucleotide analog used in the treatment of hepatitis B.
Lamivudine: A nucleoside analog with activity against HIV and hepatitis B.
Uniqueness
Tenofovir alafenamide is unique due to its improved stability and reduced toxicity compared to Tenofovir disoproxil fumarate. The impurity profile, including Tenofovir dimer, is carefully controlled to ensure the drug’s safety and efficacy .
属性
CAS 编号 |
1607007-18-0 |
|---|---|
分子式 |
C18H26N10O7P2 |
分子量 |
556.4 g/mol |
IUPAC 名称 |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C18H26N10O7P2/c1-11(3-27-7-25-13-15(19)21-5-23-17(13)27)33-9-36(29,30)35-37(31,32)10-34-12(2)4-28-8-26-14-16(20)22-6-24-18(14)28/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,29,30)(H,31,32)(H2,19,21,23)(H2,20,22,24)/t11-,12-/m1/s1 |
InChI 键 |
BJZVJNQCJKIBSO-VXGBXAGGSA-N |
手性 SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(CO[C@H](C)CN3C=NC4=C(N=CN=C43)N)O |
规范 SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(COC(C)CN3C=NC4=C(N=CN=C43)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


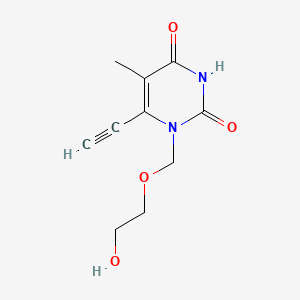
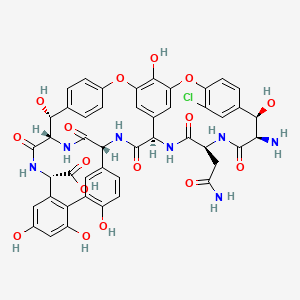
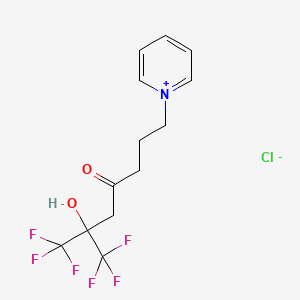
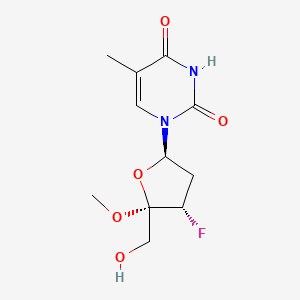
![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)
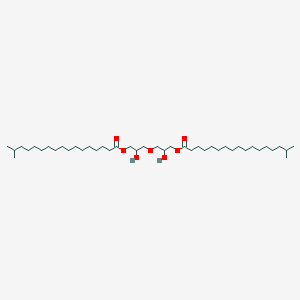
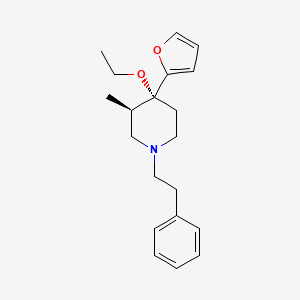
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
